molecular formula C2H3FO B14248463 (2R)-2-Fluorooxirane CAS No. 321975-92-2

(2R)-2-Fluorooxirane

Cat. No.: B14248463
CAS No.: 321975-92-2
M. Wt: 62.04 g/mol
InChI Key: NRSWGNXBEVDTNI-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Fluorooxirane is a chiral epoxide characterized by a fluorine atom substituted at the C2 position in the R-configuration. Its molecular formula is C₂H₃FO, with an average molecular mass of 62.043 g/mol and a monoisotopic mass of 62.016793 g/mol . The compound’s structure (Fig. 1) features a strained three-membered epoxide ring, where the fluorine atom introduces significant electronic effects due to its high electronegativity. This substitution enhances the electrophilicity of the oxirane ring, making it reactive toward nucleophilic attack. The stereochemistry at C2 is critical for applications in asymmetric synthesis, particularly in chiral resolution or enantioselective catalysis.

Properties

CAS No.

321975-92-2

Molecular Formula

C2H3FO

Molecular Weight

62.04 g/mol

IUPAC Name

(2R)-2-fluorooxirane

InChI

InChI=1S/C2H3FO/c3-2-1-4-2/h2H,1H2/t2-/m0/s1

InChI Key

NRSWGNXBEVDTNI-REOHCLBHSA-N

Isomeric SMILES

C1[C@H](O1)F

Canonical SMILES

C1C(O1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Fluorooxirane typically involves the reaction of a suitable precursor with a fluorinating agent. One common method is the epoxidation of a fluoroalkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under mild conditions, often at room temperature, to yield the desired epoxide.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the fluorination of an epoxide precursor using elemental fluorine or other fluorinating agents. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Fluorooxirane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of various functionalized compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Ring-Opening Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Fluoroalkyl derivatives.

    Ring-Opening Reactions: Diols, amino alcohols, and other functionalized compounds.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

(2R)-2-Fluorooxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-Fluorooxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with various biological targets. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity is exploited in the design of enzyme inhibitors, where the compound can form covalent adducts with active site residues, thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The reactivity and applications of (2R)-2-Fluorooxirane are influenced by its substituents and stereochemistry. Below is a comparison with structurally related oxiranes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Configuration Key Properties/Applications References
This compound C₂H₃FO 62.04 Fluorine at C2 R High ring strain; nucleophilic reactivity
(2R)-Ethyloxirane C₄H₈O 72.11 Ethyl group at C2 R Lower reactivity due to electron-donating ethyl group
(R)-2-(3-(Trifluoromethyl)phenyl)oxirane C₉H₇F₃O 188.15 3-Trifluoromethylphenyl R Enhanced lipophilicity; used in fluorinated drug intermediates
(R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane C₉H₆BrF₂O₂ 289.05 Bromo/difluorophenoxy R Industrial applications; restricted handling due to toxicity
(R)-2-[(4-Nitrophenoxy)methyl]oxirane C₁₀H₁₁NO₄ 209.20 4-Nitrophenoxy R UV-active; used in spectroscopic analysis
(S)-2-((2-Fluoro-phenoxy)methyl)oxirane C₉H₉FO₂ 168.17 2-Fluorophenoxy S Chiral reagent for enantiomer differentiation

Reactivity and Electronic Effects

  • Electron-Withdrawing Substituents : The fluorine atom in this compound increases ring strain and electrophilicity compared to alkyl-substituted analogs like (2R)-Ethyloxirane. This makes it more reactive toward nucleophiles (e.g., amines, alcohols) in ring-opening reactions .
  • Aryl and Halogenated Derivatives : Compounds like (R)-2-(3-(trifluoromethyl)phenyl)oxirane or bromo/difluoro-substituted analogs exhibit reduced reactivity due to steric hindrance from bulky aryl groups but are valued for their stability in pharmaceutical intermediates.
  • Nitro-Substituted Oxiranes: The nitro group in (R)-2-[(4-nitrophenoxy)methyl]oxirane enhances electron withdrawal, increasing susceptibility to nucleophilic attack while providing UV detection capabilities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.